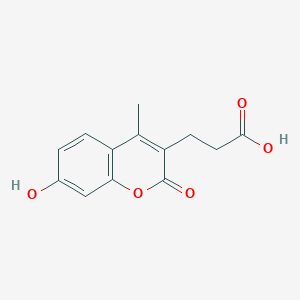

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

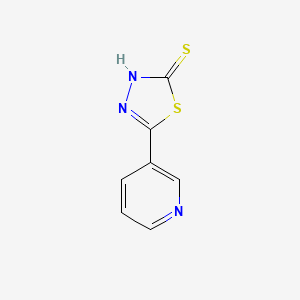

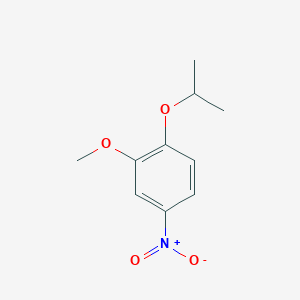

“3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid” is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.23 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10O5/c1-6-8-3-2-7 (13)4-10 (8)17-12 (16)9 (6)5-11 (14)15/h2-4,13H,5H2,1H3, (H,14,15) and the InChI key is OOGKDHCQSZAEQI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid and is stored in a sealed, dry environment, preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid are notable for their potential antibacterial activity. The synthesis involves the reaction of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester with ethyl bromoacetate, yielding various intermediates and final products intended for antibacterial screening against both Gram-positive and Gram-negative bacteria (Čačić, Molnar, Balić, Draca, Rajković, 2009).

Another study focused on the synthesis and antimicrobial activity of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, showcasing a series of Schiff's bases and other compounds with potential antimicrobial effects. This research highlights the versatility of coumarin derivatives in generating pharmacologically active agents (Čačić, Trkovnik, Čačić, Has-Schon, 2006).

Antibacterial and Antineoplastic Activities

The synthesis of aromatic carbamates derivatives with a chromen-2-one fragment and their potential antibacterial and antineoplastic activities underscore the significance of coumarin derivatives in medicinal chemistry. These compounds are synthesized through various chemical reactions, providing a pathway for the development of new therapeutic agents with potential activity against cancer cells and bacterial infections (Velikorodov, Ionova, Melent’eva, Stepkina, Starikova, 2014).

Antioxidant Properties

Investigations into the antioxidant properties of new 4-hydroxycoumarin derivatives reveal their potential in combating oxidative stress. The study measures the activity of four derivatives, identifying compounds with significant scavenger activity at higher concentrations. This research contributes to the understanding of coumarin derivatives as potent antioxidants, which could be beneficial in preventing or treating diseases associated with oxidative damage (Stanchev, Hadjimitova, Traykov, Boyanov, Manolov, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGDSAVPKKKVDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415489 |

Source

|

| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |

CAS RN |

5852-06-2 |

Source

|

| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)

![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)

![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)

![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)

![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)